

# Spectroscopic Analysis of (16R)-Dihydrositsirikine: A Technical Guide

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## Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

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This technical guide provides a detailed overview of the spectroscopic data for the indole alkaloid **(16R)-Dihydrositsirikine**. While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents a representative dataset based on the analysis of structurally similar compounds, such as tetrahydroalstonine and ajmalicine. The methodologies provided are standardized protocols for the analysis of natural products.

## Compound Information

- Compound Name: **(16R)-Dihydrositsirikine**
- Molecular Formula:  $C_{21}H_{28}N_2O_3$
- Molecular Weight: 356.47 g/mol
- Structure:
  - (16R)-Dihydrositsirikine** is a corynanthe-type indole alkaloid, characterized by a pentacyclic ring system.

## Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **(16R)-Dihydrositsirikine**.

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR chemical shifts are predicted based on data from related indole alkaloids. The spectrum is expected to show 21 distinct carbon signals corresponding to the molecular structure.

Carbon Atom	Predicted Chemical Shift ( $\delta$ ) ppm	Description
C-2	134.5	Indole quaternary carbon
C-3	59.8	CH
C-5	52.1	CH <sub>2</sub>
C-6	21.5	CH <sub>2</sub>
C-7	108.2	Indole quaternary carbon
C-8	127.8	Indole CH
C-9	118.1	Indole CH
C-10	121.5	Indole CH
C-11	119.7	Indole CH
C-12	110.9	Indole quaternary carbon
C-13	136.4	Indole quaternary carbon
C-14	34.7	CH <sub>2</sub>
C-15	28.1	CH
C-16	52.8	CH
C-17	175.1	Carbonyl (ester)
C-18	12.1	CH <sub>3</sub> (ethyl)
C-19	25.9	CH <sub>2</sub> (ethyl)
C-20	40.2	CH
C-21	55.3	CH
C-22	65.4	CH <sub>2</sub> (hydroxymethyl)
OCH <sub>3</sub>	51.7	Methoxy

## <sup>1</sup>H NMR Data

The  $^1\text{H}$  NMR data is predicted based on typical chemical shift ranges for protons in similar indole alkaloid structures.

Proton(s)	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
NH (indole)	7.95	s	-
H-9, H-10, H-11, H-12	7.00 - 7.50	m	-
H-3	3.85	m	-
H-16	2.90	m	-
H-21	3.10	m	-
OCH <sub>3</sub>	3.70	s	-
H-22a, H-22b	3.60, 3.75	dd, dd	11.0, 4.5
H-19a, H-19b	1.45	m	-
H-18	0.90	t	7.5
Other aliphatic protons	1.20 - 3.00	m	-

## Mass Spectrometry (MS) Data

The mass spectrometry data is based on the exact mass of the compound.

m/z	Relative Intensity (%)	Assignment
356.2100	100	[M] <sup>+</sup> (Molecular Ion)
338.1994	45	[M - H <sub>2</sub> O] <sup>+</sup>
297.1654	60	[M - COOCH <sub>3</sub> ] <sup>+</sup>
184.0970	85	Indole fragment
170.1177	70	Quinolizidine fragment

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for an indole alkaloid like **(16R)-Dihydrositsirikine**.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **(16R)-Dihydrositsirikine**.
- Dissolve the sample in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
- $^1\text{H}$  NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 12 ppm
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30 (proton decoupled)
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

- Spectral Width: 240 ppm
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for structural elucidation.

## Mass Spectrometry

### Sample Preparation:

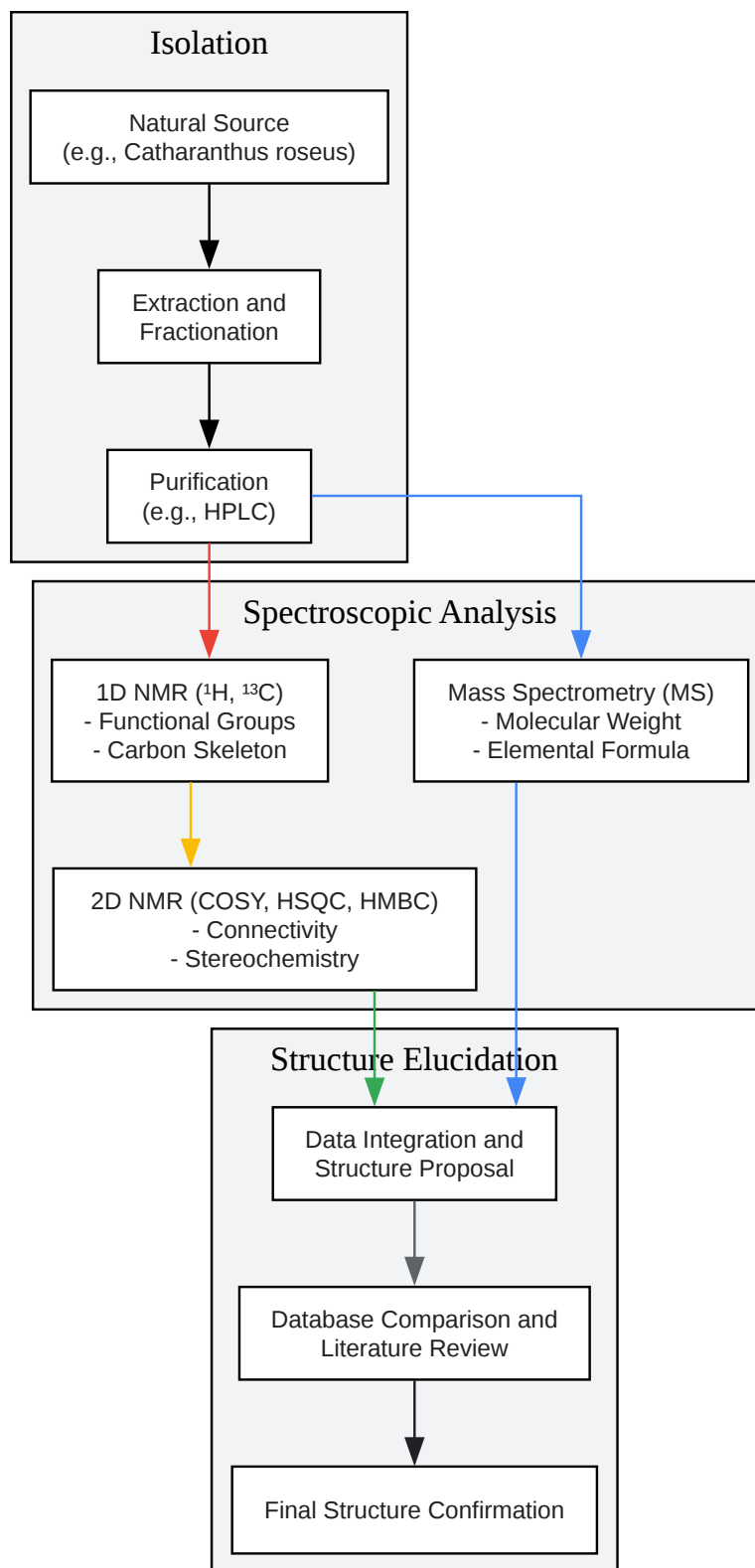
- Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

### Instrumentation and Parameters (LC-MS/MS):

- Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV
- Sheath Gas Flow Rate: 40 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Scan Range: m/z 100-1000
- Resolution: 70,000
- Collision Energy (for MS/MS): Ramped from 15-40 eV for fragmentation analysis.
- Liquid Chromatography: Separation is typically performed on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

## Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like **(16R)-Dihydrositsirikine**.



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### Workflow for Natural Product Spectroscopic Identification

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